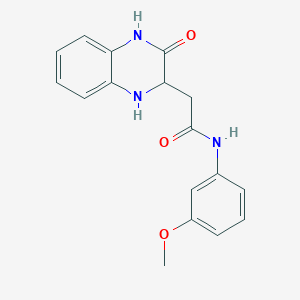

N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methoxyphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3/c1-23-12-6-4-5-11(9-12)18-16(21)10-15-17(22)20-14-8-3-2-7-13(14)19-15/h2-9,15,19H,10H2,1H3,(H,18,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFVKNSWBNYBLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Tetrahydroquinoxalinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: This step may involve the use of a methoxyphenyl halide and a suitable base to facilitate nucleophilic substitution.

Acetylation: The final step could involve the acetylation of the intermediate product to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions could lead to the formation of tetrahydroquinoxaline derivatives.

Substitution: The methoxy group can be substituted under appropriate conditions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives, while reduction could produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Position and Electronic Effects

- N-(4-Ethoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): The ethoxy group at the 4-position introduces stronger electron-donating effects compared to the 3-methoxy analog. This may alter solubility and bioavailability, as ethoxy groups are more lipophilic than methoxy .

Heterocyclic Modifications

- N-Cyclohexyl-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide (): Replacement of the methoxyphenyl group with a cyclohexyl moiety increases hydrophobicity, which may enhance membrane permeability but reduce water solubility .

Comparative Yield and Efficiency

Pharmacokinetic and Physicochemical Properties

Molecular Weight and Solubility

- N-(3-Methoxyphenyl) analog : Molecular weight ~311.34 g/mol (estimated). Moderate solubility in polar aprotic solvents (e.g., DMSO) due to the methoxy group .

- N-(4-Ethoxyphenyl) analog : Higher molecular weight (325.36 g/mol) and lower aqueous solubility compared to methoxy derivatives .

Stability and Metabolic Considerations

- Fluorinated analogs () may exhibit improved metabolic stability .

Biological Activity

N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a quinoxaline core linked to a methoxyphenyl group through an acetamide linkage. The structure can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H16N2O3 |

| Molecular Weight | 272.30 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that regulate physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have tested its efficacy against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

In cancer research, the compound has been evaluated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF7 (breast cancer) | 8.7 |

| A549 (lung cancer) | 12.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in the Journal of Antimicrobial Chemotherapy assessed the efficacy of this compound against resistant strains of bacteria. The results demonstrated that it effectively reduced bacterial viability and showed promise in overcoming antibiotic resistance mechanisms. -

Cytotoxicity Assessment :

Research conducted at a leading cancer research institute evaluated the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that it induced apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Q & A

Q. Q1. What are the standard synthetic routes for preparing N-(3-methoxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide, and how are intermediates characterized?

Methodological Answer: The compound can be synthesized via a multi-step route involving:

Quinoxaline Core Formation : Cyclization of o-phenylenediamine derivatives with ketones or esters under acidic conditions to form the tetrahydroquinoxalin-3-one scaffold .

Acetamide Coupling : Reacting the quinoxaline intermediate with 3-methoxyphenylacetic acid derivatives (e.g., via EDC/HOBt-mediated amidation) .

Purification : Recrystallization from ethanol or methanol, as demonstrated in analogous acetamide syntheses .

Q. Characterization Techniques :

- NMR Spectroscopy : Confirm regiochemistry of the methoxyphenyl and quinoxaline moieties (e.g., ¹H NMR coupling patterns for aromatic protons) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS with [M+H]⁺ peaks) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing using SHELX programs (e.g., SHELXL for refinement) .

Advanced Challenges in Synthesis

Q. Q2. How can researchers address low yields or regioselectivity issues during the coupling of the methoxyphenyl group to the quinoxaline core?

Methodological Answer:

- Optimization Strategies :

- Catalytic Systems : Use Pd/C or other catalysts under hydrogenation conditions to reduce side reactions, as seen in analogous hydrogenation steps for quinoxaline derivatives .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency compared to ethanol, which is prone to solvolysis .

- Analytical Validation :

Structural Analysis and Crystallography

Q. Q3. What crystallographic methods are recommended for resolving hydrogen-bonding networks in this compound?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å) .

- Refinement :

- Validation : Check for R-factor convergence (<5%) and validate geometry with PLATON .

Biological Activity Evaluation

Q. Q4. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Antifungal/Antimicrobial Screening :

- Enzyme Inhibition :

Handling Contradictory Data

Q. Q5. How should researchers resolve discrepancies in biological activity data across different studies?

Methodological Answer:

- Reproduibility Checks :

- Mechanistic Studies :

Computational and Mechanistic Studies

Q. Q6. What computational methods are effective for predicting the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking :

- MD Simulations :

- QSAR Modeling :

Advanced Structural-Activity Relationships (SAR)

Q. Q7. How does the methoxy group’s position (meta vs. para) on the phenyl ring influence bioactivity?

Methodological Answer:

- Synthetic Modifications :

- Activity Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.